3,4-二甲氧基-N-((6-(1-甲基-1H-吡唑-5-基)吡啶-3-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

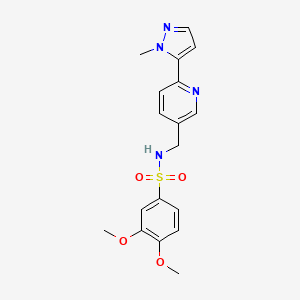

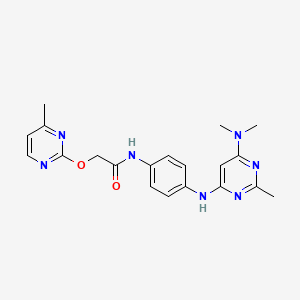

The compound "3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides are often explored for their potential as therapeutic agents, particularly as antimicrobial and anticancer compounds. The structure of this compound suggests it may have interesting interactions with biological targets due to the presence of a pyrazole ring, a pyridine moiety, and dimethoxy groups on the benzenesulfonamide framework.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonamides with various electrophiles. In the context of the provided papers, similar sulfonamide compounds have been synthesized using substituted benzaldehydes and hydrazinobenzenesulfonamide as starting materials . Another approach involves the reaction of mesitylene sulfonyl chloride with amines followed by further functionalization . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The compound has additional functional groups, such as the dimethoxy groups on the benzene ring and the pyrazole and pyridine rings, which could influence its binding affinity and selectivity towards biological targets. The presence of these heterocyclic rings is known to contribute to the biological activity of such molecules .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including hydrolysis, nucleophilic substitution, and electrophilic aromatic substitution. The reactivity of the sulfonamide group can be influenced by the substituents on the aromatic ring. For instance, electron-donating groups such as methoxy can increase the electron density on the ring, potentially affecting the reactivity of the compound . The specific chemical reactions that the compound "3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide" may undergo are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of dimethoxy groups is likely to affect the solubility of the compound in organic solvents, while the heterocyclic rings may contribute to its stability and melting point. The specific properties of the compound are not discussed in the provided papers, but similar compounds have been shown to possess cytotoxic activities and the ability to inhibit enzymes like carbonic anhydrase .

科学研究应用

合成与药用化学

- 唑类、嘧啶类、吡喃类和呋喃类衍生物的合成:一项研究探讨了各种衍生物的合成,包括苯磺酰胺,在药用化学中的潜在应用 (Farag 等人,2011).

- 碳酸酐酶的抑制:对苯磺酰胺衍生物的研究调查了它们作为人碳酸酐酶同工型的抑制剂的作用,这对于设计治疗各种疾病的药物至关重要 (Vaškevičienė 等人,2019).

- 抗乳腺癌评估:一项研究合成了 N-(胍基)苯磺酰胺并评估了它们的抗癌活性,特别是对乳腺癌细胞系 (Ghorab 等人,2014).

- 抗菌潜力:据报道,合成了带有苯磺酰胺和三氟甲基部分的吡唑并[3,4-b]吡啶衍生物并对其在抗菌应用中的潜力进行了评估 (Chandak 等人,2013).

分子和结构研究

- 激酶抑制的结构设计:设计了一系列苯磺酰胺以选择性抑制 ZAK 激酶,显示出在心脏肥大等疾病中治疗应用的潜力 (Chang 等人,2017).

- 磺酰脲衍生物的抗糖尿病活性:吡唑的磺酰脲衍生物的制备显示出潜在的抗糖尿病活性,突出了该化合物在糖尿病治疗中的相关性 (Soliman,1979).

- 金属配位配体:对甲烷、苯和甲苯磺酰胺的 N-[2-(吡啶-2-基)乙基]-衍生物的研究探讨了它们作为金属配位配体的作用,这在配位化合物的开发中很重要 (Jacobs 等人,2013).

新应用和研究

- 合成和抗氧化活性:研究了包括与苯磺酰胺相关的 Celecoxib 衍生物的合成和表征,以了解其潜在的抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性 (Küçükgüzel 等人,2013).

- 抗菌剂合成:一项研究重点是合成新的磺酰胺衍生物并评估其抗菌特性,为开发新的抗菌剂做出贡献 (Abbas 等人,2017).

未来方向

作用机制

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

This interaction could potentially alter the function of the target, leading to a change in the cellular response .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that similar compounds have linear pharmacokinetics within a certain concentration range . The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

It is known that similar compounds have shown potent activity against various diseases, suggesting that this compound may also have significant therapeutic effects .

属性

IUPAC Name |

3,4-dimethoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-22-16(8-9-20-22)15-6-4-13(11-19-15)12-21-27(23,24)14-5-7-17(25-2)18(10-14)26-3/h4-11,21H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICBGHKNUFMDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2506635.png)

![N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2506636.png)

![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2506637.png)

![N-(4-ethoxyphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2506644.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)

![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)